METHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a thienylmethylene group, a bromophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 2-acetylthiophene to form an intermediate, which is then cyclized with methyl acetoacetate in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with additional carbonyl groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-(4-fluorophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-(4-methylphenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of METHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its bromophenyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
Molecular Formula |
C18H14BrNO3S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
methyl (4Z)-1-(4-bromophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-16(18(22)23-2)15(10-14-4-3-9-24-14)17(21)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI Key |
ZGYXRLCPGOGNCJ-GDNBJRDFSA-N |
SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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